![molecular formula C23H32N2O6 B1604491 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine CAS No. 890849-78-2](/img/structure/B1604491.png)
1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine
Overview
Description
“1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine” is a chemical compound with the molecular formula C23H32N2O6 . It has a molecular weight of 432.51 g/mol . This compound is used in various chemical reactions and syntheses .
Synthesis Analysis
The synthesis of “1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine” involves the use of N-Alloc-, N-Boc-, and N-Cbz-protected amines . These protected amines are easily synthesized from various amines using many methods . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of “1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine” is defined by its molecular formula C23H32N2O6 . The monoisotopic mass of this compound is 432.226044 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine” include a density of 1.154g/cm3 and a boiling point of 550.2ºC at 760 mmHg . The melting point of this compound is not available .Scientific Research Applications
Scaffolds for Combinatorial Chemistry
The orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from a piperidine building block through nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, represent new scaffolds for combinatorial chemistry. These compounds, which can be synthesized through sequences involving N-Boc and Cbz protection strategies, have significant potential for the development of diverse chemical libraries for drug discovery (Schramm et al., 2010).
Synthesis of GPCR Target Compounds
A simple synthetic route has been developed for the preparation of 1′-H-spiro(indoline-3,4′-piperidine) derivatives, utilizing dialkylation followed by deprotection of Boc and cyclization. This methodology facilitates the synthesis of compounds targeting G protein-coupled receptors (GPCRs), highlighting the compound's role in the development of therapeutics (Xie et al., 2004).
Asymmetric Synthesis of N-heterocycles
The asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols, catalyzed by a cationic CpRu complex, demonstrates the utility of N-protected piperidines in synthesizing α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles. This approach offers a broad range of N-substitutions (including Boc and Cbz) for the synthesis of potentially bioactive molecules with high enantiomeric purity (Seki et al., 2012).
Biohydroxylations
N-Benzyloxycarbonyl (Cbz) protected piperidines have been shown to undergo regioselective biohydroxylation when incubated with the fungus Beauveria bassiana ATCC 7159, yielding predominantly 4-hydroxylated products. This bioconversion process illustrates the potential of using microorganisms to modify N-protected piperidines for the synthesis of hydroxylated derivatives, which can have significant implications in medicinal chemistry (Aitken et al., 1998).
Advanced Material Science
The electrochromic properties of polyiminoarylenes containing carbazole units and t-butyloxycarbonyl (boc) groups, prepared via palladium-catalyzed coupling reactions, demonstrate the compound's potential application in material science. These polymers exhibit color changes upon oxidation, suggesting their use in electrochromic devices. This research underscores the versatility of N-Boc protected compounds in the development of new materials with tunable optical properties (Berns & Tieke, 2015).
Mechanism of Action
Target of Action
The primary target of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine is the CCR5 receptor . This receptor plays a crucial role in the immune system, particularly in the chemotaxis of immune cells.
Mode of Action
1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine interacts with the CCR5 receptor as an antagonist . By binding to this receptor, it prevents the natural ligands from interacting with the receptor, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the chemokine signaling pathway . This pathway is responsible for the migration of immune cells to sites of inflammation or injury. By blocking this pathway, the compound can potentially modulate immune responses.
Result of Action
By acting as a CCR5 antagonist, 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine can potentially inhibit the migration of immune cells, leading to a modulation of immune responses . This could have implications in the treatment of diseases where the CCR5 receptor and its associated pathways play a significant role, such as HIV-1 infection .
properties
IUPAC Name |
tert-butyl 4-[(E)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)but-2-enyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,11,17H,10,12-16H2,1-4H3,(H,24,27)/b19-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCJHPSZPXPGN-YBFXNURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C/C=C(\C(=O)OC)/NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650665 | |
Record name | tert-Butyl 4-[(2E)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890849-78-2 | |
Record name | tert-Butyl 4-[(2E)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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